REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH2:9])=[C:4]([F:10])[CH:3]=1.[CH:11]([NH:14][C:15](=O)[CH3:16])([CH3:13])[CH3:12].P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH:9][C:15](=[N:14][CH:11]([CH3:13])[CH3:12])[CH3:16])=[C:4]([F:10])[CH:3]=1
|
Name
|
TEA
|
Quantity
|
10.05 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)F)N)F
|
Name
|
|
Quantity
|
9.73 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)=O
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the crude in DCM
|
Type
|
WASH
|
Details
|
wash with an aqueous saturated solution of sodium bicarbonate several times
|
Type
|
CUSTOM
|
Details
|
to remove all traces of acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)F)NC(C)=NC(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |